

Application Notes: Isobutyryl-L-carnitine Chloride in Metabolomics Research

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Compound of Interest

Compound Name: *Isobutyryl-L-carnitine chloride*

Cat. No.: B564712

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Introduction

Isobutyryl-L-carnitine chloride is the salt form of isobutyryl-L-carnitine, a naturally occurring short-chain acylcarnitine. In cellular metabolism, it is a key intermediate in the catabolic pathway of the branched-chain amino acid (BCAA) valine and is also involved in fatty acid oxidation.^{[1][2]} Acylcarnitines are formed when an acyl group is transferred from coenzyme A (CoA) to L-carnitine, a process essential for maintaining the mitochondrial pool of free coenzyme A and for transporting acyl groups across the mitochondrial membrane.^{[3][4]}

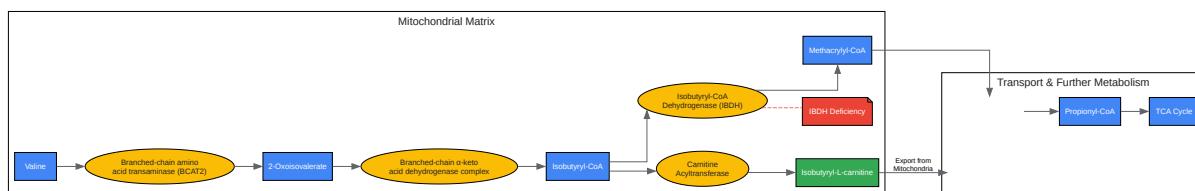
In the field of metabolomics, isobutyryl-L-carnitine serves as a critical biomarker for certain inborn errors of metabolism.^[5] Elevated levels are a hallmark of isobutyryl-CoA dehydrogenase (IBDH) deficiency.^[2] More recently, it has gained significant attention in drug development and clinical research as a potential endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1).^{[3][6]} Since OCT1 is involved in the transport of various drugs, monitoring isobutyryl-L-carnitine levels can help assess the potential for drug-drug interactions.^{[6][7]}

These application notes provide an overview of the key metabolic pathways involving isobutyryl-L-carnitine and detailed protocols for its quantification in biological samples, aimed at researchers in metabolomics, clinical diagnostics, and pharmacology.

Biochemical Pathways and Mechanisms

Valine Catabolism Pathway

Isobutyryl-L-carnitine is a product of the mitochondrial catabolism of the essential amino acid valine. Following transamination of valine, the resulting ketoacid is oxidatively decarboxylated to form isobutyryl-CoA. In situations of metabolic stress or enzymatic defects, the isobutyryl group is transferred from CoA to carnitine by the enzyme carnitine acyltransferase, forming isobutyryl-L-carnitine.[3][8] This conversion is crucial for preventing the depletion of the free mitochondrial CoA pool.[3]

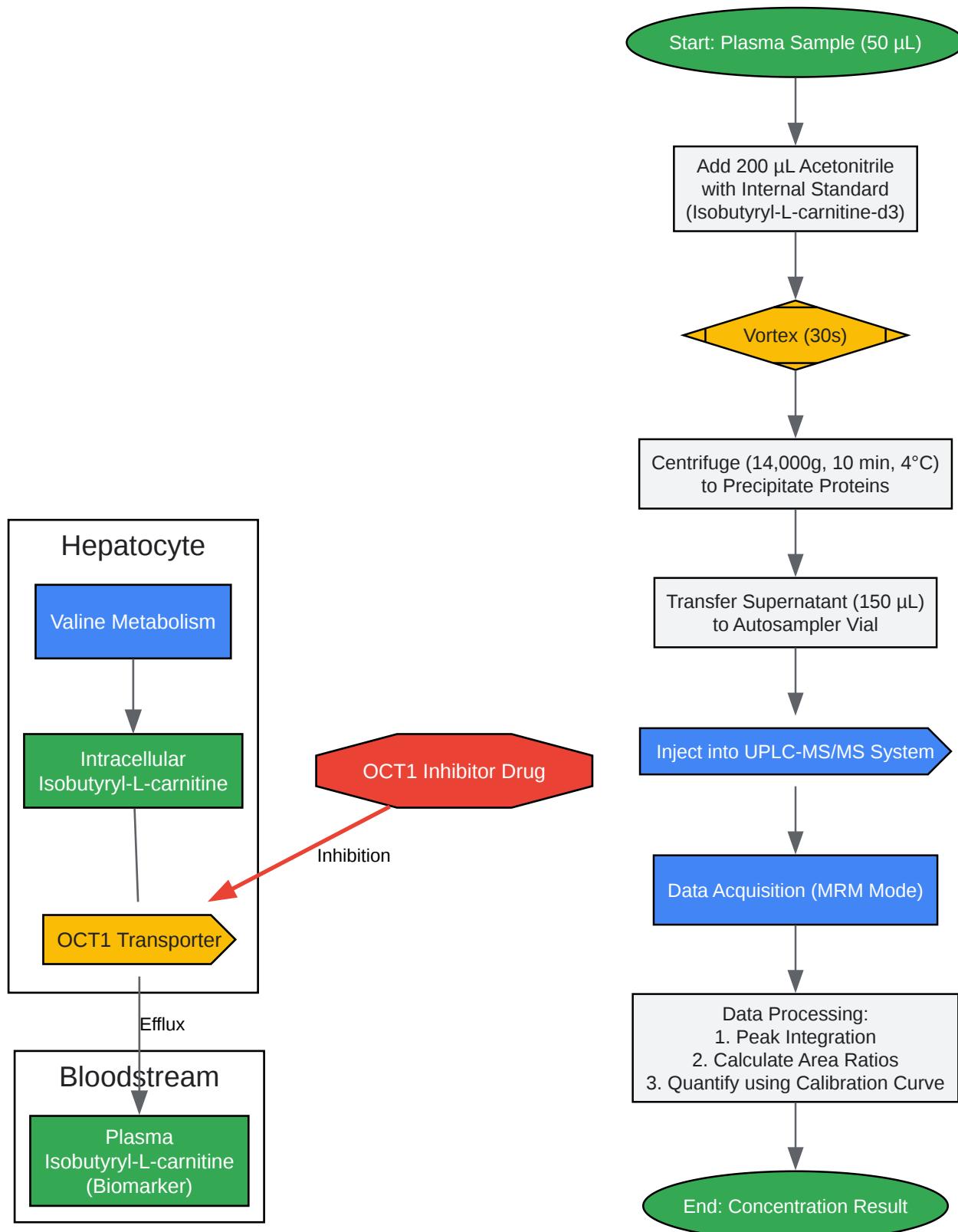


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Caption: Mitochondrial pathway of valine catabolism.[3]

Role as a Biomarker for OCT1 Activity

The organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, is highly expressed in the liver and plays a role in the disposition of endogenous compounds and xenobiotics.[3] Genome-wide association studies revealed a strong link between OCT1 genotypes and blood concentrations of isobutyryl-L-carnitine.[8] Individuals with active OCT1 genotypes have significantly higher blood concentrations of isobutyryl-L-carnitine compared to those with deficient OCT1 function.[3][8] It is proposed that OCT1 mediates the efflux of isobutyryl-L-carnitine from hepatocytes into the bloodstream. Therefore, inhibition of OCT1 by a drug candidate would lead to a measurable decrease in plasma isobutyryl-L-carnitine levels, making it a valuable endogenous biomarker for assessing clinical drug-drug interaction risks.[6][7]

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